molecular formula C10H10F2OS B13566037 1-((2,5-Difluorophenyl)thio)butan-2-one

1-((2,5-Difluorophenyl)thio)butan-2-one

Cat. No.: B13566037
M. Wt: 216.25 g/mol
InChI Key: DMSOZNMNKAWMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2,5-Difluorophenyl)thio)butan-2-one is an organic compound with the molecular formula C10H10F2OS It is characterized by the presence of a difluorophenyl group attached to a butanone backbone via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Difluorophenyl)thio)butan-2-one typically involves the reaction of 2,5-difluorothiophenol with butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-((2,5-Difluorophenyl)thio)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

Scientific Research Applications

1-((2,5-Difluorophenyl)thio)butan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-((2,5-Difluorophenyl)thio)butan-2-one exerts its effects involves interactions with various molecular targets. The difluorophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The sulfur atom in the compound can form bonds with metal ions, affecting the function of metalloproteins and enzymes .

Comparison with Similar Compounds

  • 1-((2,4-Difluorophenyl)thio)butan-2-one
  • 1-((3,5-Difluorophenyl)thio)butan-2-one
  • 1-((2,5-Dichlorophenyl)thio)butan-2-one

Comparison: 1-((2,5-Difluorophenyl)thio)butan-2-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study .

Properties

Molecular Formula

C10H10F2OS

Molecular Weight

216.25 g/mol

IUPAC Name

1-(2,5-difluorophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H10F2OS/c1-2-8(13)6-14-10-5-7(11)3-4-9(10)12/h3-5H,2,6H2,1H3

InChI Key

DMSOZNMNKAWMQB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CSC1=C(C=CC(=C1)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.